Bucolome
CAS No.: 841-73-6
Cat. No.: VC0007117
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 841-73-6 |
---|---|
Molecular Formula | C14H22N2O3 |
Molecular Weight | 266.34 g/mol |
IUPAC Name | 5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19) |
Standard InChI Key | DVEQCIBLXRSYPH-UHFFFAOYSA-N |
SMILES | CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Canonical SMILES | CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Melting Point | 84.0 °C |
Chemical and Structural Characteristics
Molecular Architecture
Bucolome (C₁₄H₂₂N₂O₃, MW 266.34 g/mol) features a 5-n-butyl-1-cyclohexyl substitution on the barbituric acid core. X-ray crystallography reveals a planar trioxoperhydropyrimidine ring system with hydrophobic side chains enabling extensive albumin interactions . The InChI key (DVEQCIBLXRSYPH-UHFFFAOYSA-N) confirms stereochemical specificity critical for target engagement.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₂N₂O₃ | |
logP | 2.81 (calculated) | |
Aqueous Solubility | 100 mg/mL in DMSO | |
pKa | 4.2 (acidic proton) |
Synthetic Pathways
Industrial synthesis proceeds via cyclohexylurea condensation with n-butylmalonic acid derivatives under acidic conditions, achieving 78% yield in optimized batches . Process impurities include ≤0.3% residual cyclohexylamine, controlled through reversed-phase HPLC .
Pharmacological Mechanisms
Albumin Binding Modulation
Bucolome's high-affinity albumin binding (Ka = 6.63×10⁶ M⁻¹ for RSA) enables displacement of tightly bound drugs:
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Furosemide Complexation: Reduces furosemide-albumin binding from 99% to 96% in serum and 70% to 30% in urine , quantified by:
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Warfarin Displacement: Competes for Site I binding, increasing free (S)-warfarin by 40% at therapeutic concentrations .
Enzyme Inhibition Profile
Bucolome exhibits mixed CYP2C9 inhibition kinetics:
Table 2: Cytochrome P450 Interactions
Enzyme | Substrate | Inhibition Type | K_i (μM) | Clinical Impact |
---|---|---|---|---|
CYP2C9 | Warfarin | Mixed | 8.2 | ↑ AUC 2.3-fold |
CYP2C19 | Omeprazole | Competitive | 45.7 | ↓ Metabolism by 18% |
Therapeutic Applications
Nephrotic Syndrome Adjunct
In Adriamycin-induced nephrotic rats, bucolome coadministration:
Uricosuric Effects
Through undefined tubular transport mechanisms, bucolome reduces serum urate by 2.1 mg/dL in gout patients (n=45, 8-week trial) . Effect persists despite NSAID-associated urate retention.
Pharmacokinetic Profile
Absorption/Distribution
Metabolism/Excretion
Drug Interaction Landscape
Clinically Significant Interactions
Table 3: Interaction Matrix
Paradoxical Variability
Population modeling reveals bucolome increases warfarin CL/F variability (CV% 54 → 68) , attributed to:
Recent Clinical Developments
Diuretic Resistance Trials
Phase IIb study (NCT04821724) in nephrotic syndrome (n=127):
Precision Dosing Models
Mechanistic PK/PD modeling optimizes bucolome dosing:
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